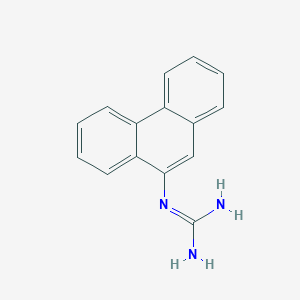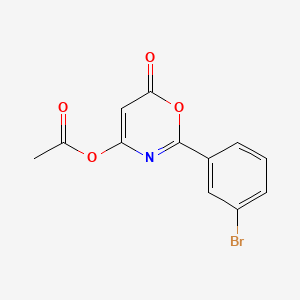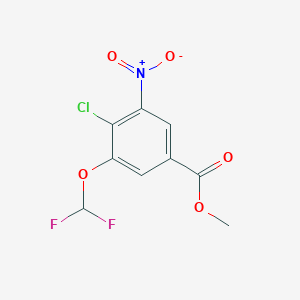![molecular formula C13H16N4O3 B13987062 1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole CAS No. 126930-63-0](/img/structure/B13987062.png)
1-[2-(Morpholin-4-yl)ethyl]-5-nitro-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a morpholine ring attached to a benzimidazole core, which is further substituted with a nitro group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized using the Debus-Radziszewski synthesis, which involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Morpholine Ring: The final step involves the alkylation of the nitrated benzimidazole with morpholine under basic conditions, typically using potassium carbonate as a base and a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine undergoes various chemical reactions, including:
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, Lewis acids
Oxidation: Potassium permanganate, chromium trioxide
Major Products
Reduction: 4-(2-(5-Amino-1H-benzo[d]imidazol-1-yl)ethyl)morpholine
Substitution: Various halogenated or alkylated derivatives
Oxidation: Oxidized benzimidazole derivatives
Wissenschaftliche Forschungsanwendungen
4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiparasitic activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine involves its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and other cellular components . The benzimidazole core can bind to DNA grooves, inhibiting DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etonitazene: A benzimidazole derivative with potent analgesic properties.
Metronidazole: A nitroimidazole used as an antibiotic and antiprotozoal agent.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor for treating gastric acid-related disorders.
Uniqueness
4-(2-(5-Nitro-1H-benzo[d]imidazol-1-yl)ethyl)morpholine is unique due to its combination of a nitro group and a morpholine ring attached to the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
126930-63-0 |
|---|---|
Molekularformel |
C13H16N4O3 |
Molekulargewicht |
276.29 g/mol |
IUPAC-Name |
4-[2-(5-nitrobenzimidazol-1-yl)ethyl]morpholine |
InChI |
InChI=1S/C13H16N4O3/c18-17(19)11-1-2-13-12(9-11)14-10-16(13)4-3-15-5-7-20-8-6-15/h1-2,9-10H,3-8H2 |
InChI-Schlüssel |
RSSIMZHMCQZVMX-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CCN2C=NC3=C2C=CC(=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


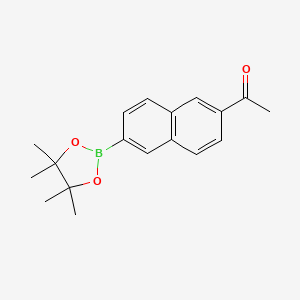
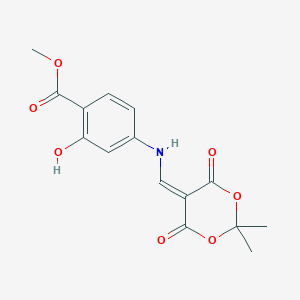
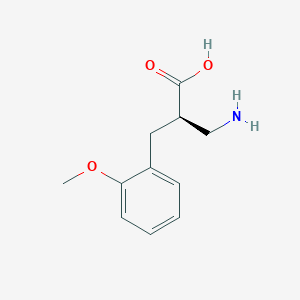
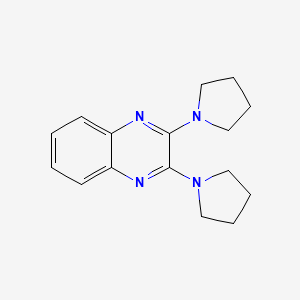
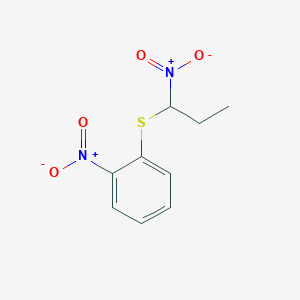
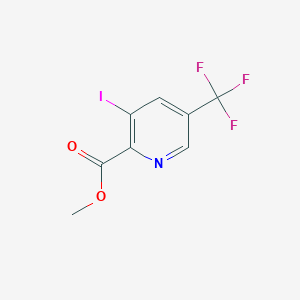
![6a-Hydroxy-3,3-dimethylhexahydrocyclopenta[b]pyrrol-2(1h)-one](/img/structure/B13987030.png)
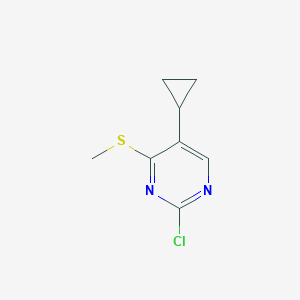
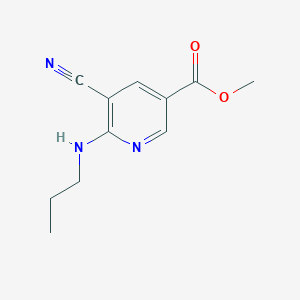
![6-(5-Chloro-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13987042.png)
